![molecular formula C12H12O3 B157353 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride CAS No. 10193-26-7](/img/structure/B157353.png)
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, also known as ABD, is a bicyclic anhydride that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, ranging from the synthesis of new materials to the study of biological systems.
作用機序
The mechanism of action of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is not fully understood, but it is believed to involve the formation of a covalent bond with the target molecule. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to react with nucleophiles, such as thiols and amines, and it has been suggested that this reaction may be responsible for its biological activity.
生化学的および生理学的効果
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory activity, antitumor activity, and antimicrobial activity. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and it has been suggested that this activity may be responsible for its anti-inflammatory effects. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to inhibit the growth of cancer cells, and it has been suggested that this activity may be due to its ability to induce apoptosis in these cells. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
実験室実験の利点と制限
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has several advantages for use in lab experiments, including its high yield, low cost, and versatility. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a starting material for the synthesis of a variety of compounds, and it can be easily modified to produce compounds with specific properties. However, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in scientific research. One area of interest is the development of new drugs based on 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been shown to have potential as an anti-inflammatory agent, an antitumor agent, and an antimicrobial agent, and further research in these areas may lead to the development of new drugs. Another area of interest is the use of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the synthesis of new materials with unique properties. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a building block for the synthesis of polymers and dendrimers, and further research in this area may lead to the development of new materials with applications in areas such as drug delivery and tissue engineering.
合成法
The synthesis of 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be achieved through a variety of methods, including the Diels-Alder reaction, the [2+2] cycloaddition reaction, and the Michael addition reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst. This method has been widely used due to its simplicity and high yield.
科学的研究の応用
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used in various scientific research applications, including the synthesis of new materials, the study of biological systems, and the development of new drugs. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be used as a building block for the synthesis of new materials, such as polymers and dendrimers. It can also be used as a crosslinking agent for the preparation of hydrogels and other materials with unique properties. In the study of biological systems, 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has been used as a fluorescent probe for the detection of proteins and other biomolecules. 7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride has also been used as a starting material for the synthesis of new drugs, including antitumor agents and anti-inflammatory agents.
特性
CAS番号 |
10193-26-7 |
|---|---|
製品名 |
7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2 |
InChIキー |
UAOSUOQUDOREIP-UHFFFAOYSA-N |
SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
正規SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
その他のCAS番号 |
10193-26-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



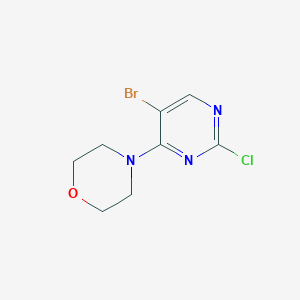
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
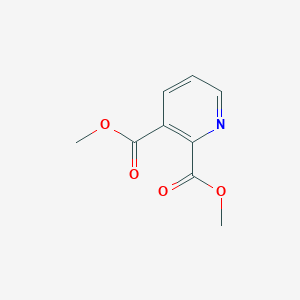
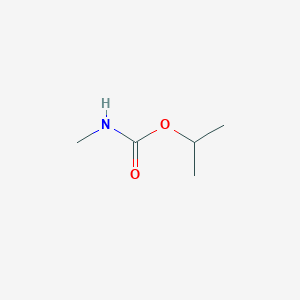
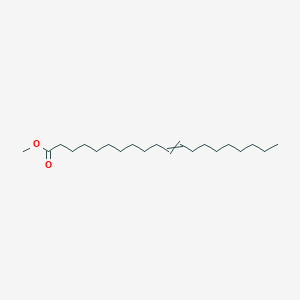
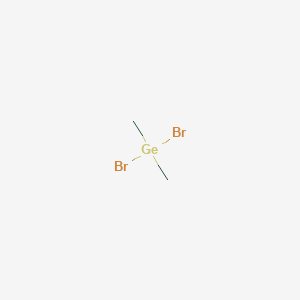
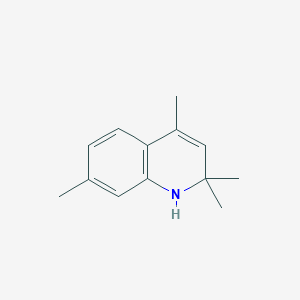
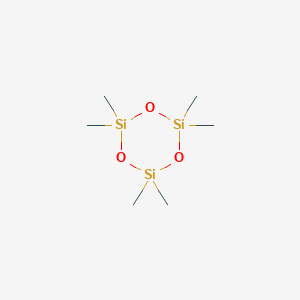
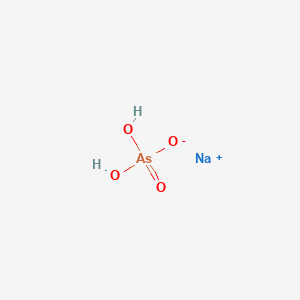
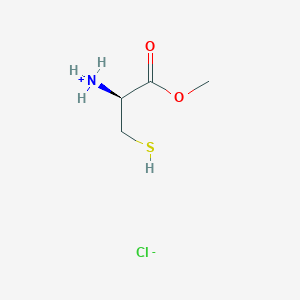
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
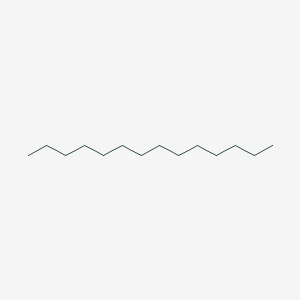
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)